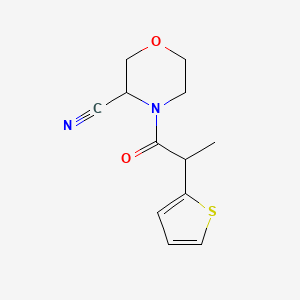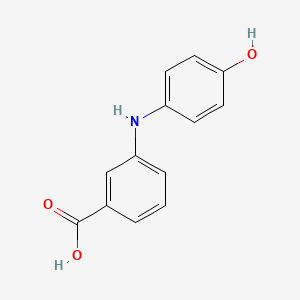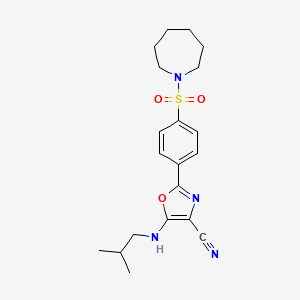
4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile” is complex, with a thiophene ring attached to a morpholine ring via a propanoyl group. The thiophene ring is a five-membered ring with one sulfur atom , and the morpholine ring is a six-membered ring with one nitrogen and one oxygen atom .科学的研究の応用
Chemosensors for Metal Ions
One intriguing application of compounds related to 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile is in the development of chemosensors for the detection of metal ions. Specifically, research has shown the synthesis of novel chemosensors designed for the selective recognition of Pd2+ ions, a highly toxic metal. These chemosensors exhibit fluorescence turn-off performances upon interaction with Pd2+, enabling their detection in methanol with very low limits of detection. The selectivity and stability of these sensors, supported by quantum chemical calculations, illustrate their potential in environmental monitoring and toxicology studies (Shally et al., 2020).
Synthesis of Heterocyclic Compounds
Another application is the synthesis of various heterocyclic compounds through cross-recyclization reactions. The reactions of certain precursors, under specific conditions, lead to the formation of compounds such as 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles and their derivatives. These synthetic pathways are crucial for generating compounds with potential applications in pharmaceuticals, materials science, and as intermediates for further chemical transformations (V. D. Dyachenko & A. D. Dyachenko, 2008).
Optoelectronic and Nonlinear Optical Properties
Compounds structurally similar to this compound have been studied for their optoelectronic and nonlinear optical properties. Research involving density functional theory (DFT) calculations suggests that such compounds exhibit promising characteristics as multifunctional materials. Their optical absorption, charge transport properties, and reorganization energies indicate potential applications in electronics and photonics, highlighting their versatility in material science (A. Irfan et al., 2020).
Electrocyclic Reactions for Novel Derivatives
Furthermore, the reactivity of similar molecules in electrocyclic reactions has been explored, leading to the synthesis of novel derivatives with potential applications in organic electronics and as precursors for the development of new materials. These reactions expand the toolkit for synthesizing complex molecules with tailored properties for specific applications (D. S. Buryi et al., 2019).
将来の方向性
The future directions for research on “4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. These compounds could have potential applications in various fields, including medicinal chemistry and material science .
特性
IUPAC Name |
4-(2-thiophen-2-ylpropanoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9(11-3-2-6-17-11)12(15)14-4-5-16-8-10(14)7-13/h2-3,6,9-10H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHVCAQNLWTWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (3aR,7aS)-5-(2-chloropyrimidine-5-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2805378.png)
![[1-(Oxirane-2-carbonyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2805379.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805381.png)
![5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B2805383.png)


![Methyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2805388.png)
![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2805389.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2805390.png)



![1,5-dibenzyl-3-(4-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2805396.png)
